Isopropyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Isopropyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together.
Substitution Reactions: Introduction of the 4-chloro-3-nitrophenyl and 3,4-dimethoxyphenyl groups can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Interaction: It can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups that exhibit similar biological activities.
Uniqueness
Structural Complexity: The combination of multiple functional groups and aromatic rings makes it unique.
Biological Activity: Its specific substituents may confer unique biological properties not seen in other similar compounds.
Properties
Molecular Formula |
C28H29ClN2O7 |
---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
propan-2-yl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29ClN2O7/c1-14(2)38-28(33)25-15(3)30-20-10-18(16-7-9-23(36-4)24(13-16)37-5)12-22(32)27(20)26(25)17-6-8-19(29)21(11-17)31(34)35/h6-9,11,13-14,18,26,30H,10,12H2,1-5H3 |
InChI Key |
BSSQTUKRCADQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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